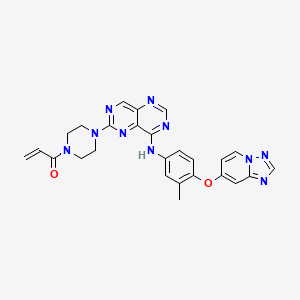

BI-1622

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H24N10O2 |

|---|---|

Peso molecular |

508.5 g/mol |

Nombre IUPAC |

1-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H24N10O2/c1-3-23(37)34-8-10-35(11-9-34)26-27-14-20-24(33-26)25(30-15-28-20)32-18-4-5-21(17(2)12-18)38-19-6-7-36-22(13-19)29-16-31-36/h3-7,12-16H,1,8-11H2,2H3,(H,28,30,32) |

Clave InChI |

KXUBSQUYDKKQTR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=NC=NN6C=C5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BI-1622

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1622 is a novel, orally bioavailable, covalent inhibitor of the human epidermal growth factor receptor 2 (HER2). It demonstrates high potency and selectivity for HER2, particularly against oncogenic exon 20 insertion mutations, while notably sparing wild-type epidermal growth factor receptor (EGFR). This selectivity profile suggests a reduced potential for EGFR-related toxicities, a common limitation of other tyrosine kinase inhibitors. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its effects on cellular signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the HER2 kinase domain.[1] Its covalent binding nature ensures a prolonged and irreversible inhibition of the receptor's kinase activity. By occupying the ATP-binding pocket, this compound effectively blocks the autophosphorylation of HER2, a critical step in the activation of downstream signaling cascades that drive cell proliferation and survival in HER2-dependent cancers.[1]

The primary molecular target of this compound is the HER2 receptor, a member of the ERBB family of receptor tyrosine kinases.[1] In cancer, HER2 can be activated through gene amplification or mutation, leading to constitutive signaling.[2] this compound has been specifically designed to target tumors harboring HER2 exon 20 insertion mutations, which are prevalent in a subset of non-small cell lung cancers (NSCLC).[3][4]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound in Engineered Ba/F3 Cells

| Cell Line | Target | IC50 (nM) |

| Ba/F3 | HER2YVMA | 5 |

| Ba/F3 | HER2YVMA, S783C | 48 |

| Ba/F3 | EGFRWT | 1010 |

| Ba/F3 | EGFRC775S | 23 |

| Data sourced from MedChemExpress, citing Wilding B, et al. Nat Cancer. 2022 Jul;3(7):821-836.[5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| NCI-H2170 | NSCLC | HER2YVMA | 36 |

| A431 | Epidermoid Carcinoma | EGFRWT driven | > 2000 |

| Data sourced from opnme.com.[1] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| NCI-H2170 (HER2YVMA) | 100 mg/kg, orally, twice daily | 73% |

| Data sourced from MedChemExpress.[6] |

Signaling Pathway Inhibition

This compound effectively inhibits the downstream signaling pathways activated by HER2. Constitutive activation of HER2 typically leads to the activation of the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival. By blocking HER2 autophosphorylation, this compound leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and ERK (pERK).[5][6]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 4. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

BI-1622: A Technical Guide to a Covalent Inhibitor of HER2 Exon 20 Insertions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BI-1622, a potent and selective, orally bioavailable, covalent inhibitor of human epidermal growth factor receptor 2 (HER2) with activating exon 20 insertion mutations. These mutations are known oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors, which are often associated with resistance to conventional tyrosine kinase inhibitors (TKIs).

Introduction: The Challenge of HER2 Exon 20 Insertions

The HER2 (ERBB2) receptor tyrosine kinase is a member of the epidermal growth factor receptor (EGFR) family. While HER2 amplification is a well-established therapeutic target, particularly in breast cancer, activating mutations are also significant oncogenic drivers. Among these, in-frame insertions within exon 20 are the most common type of HER2 mutation in NSCLC, occurring in approximately 1-3% of patients.[1] These insertions lead to constitutive activation of the HER2 kinase, driving downstream signaling pathways, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and migration.[2]

The structural changes induced by exon 20 insertions often confer resistance to many currently available HER2-targeted TKIs. Furthermore, off-target inhibition of wild-type EGFR can lead to significant toxicities, limiting the therapeutic window of less selective inhibitors.[1] This creates a critical unmet need for potent and selective inhibitors that specifically target HER2 exon 20 insertion mutants while sparing wild-type EGFR.

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive, covalent inhibitor specifically designed to target HER2 with exon 20 insertions.[3] Its mechanism involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the HER2 kinase domain, leading to irreversible inhibition. This targeted covalent approach contributes to its high potency and prolonged duration of action.

A key feature of this compound is its high selectivity for HER2 over wild-type EGFR. This selectivity is crucial for minimizing EGFR-related toxicities, such as skin rash and diarrhea, which are common dose-limiting side effects of many TKIs.[3]

Signaling Pathway Inhibition

The constitutive activation of HER2 by exon 20 insertions leads to the continuous downstream signaling that drives tumor growth. This compound effectively blocks this signaling cascade at its origin.

Figure 1: HER2 Exon 20 Insertion Signaling Pathway and this compound Inhibition.

Preclinical Data

This compound has demonstrated potent and selective activity in a range of preclinical studies.

In Vitro Potency and Selectivity

This compound potently inhibits the proliferation of cancer cell lines driven by HER2 exon 20 insertions. A summary of its in vitro activity is presented in the table below.

| Cell Line | HER2 Mutation | This compound IC50 (nM) | EGFR Status | This compound IC50 (nM) | Reference |

| NCI-H2170 | HER2 YVMA | 36 | A431 (WT) | > 2,000 | [3] |

Table 1: In Vitro Proliferation Inhibition by this compound.

Furthermore, this compound exhibits an excellent kinase selectivity profile. In a panel of 397 kinases, only 4 were inhibited by more than 80% at a concentration of 1 µM, highlighting its specificity.[3]

| Kinase | % Inhibition at 1 µM |

| Kinase 1 | >80% |

| Kinase 2 | >80% |

| Kinase 3 | >80% |

| Kinase 4 | >80% |

Table 2: Kinase Selectivity Profile of this compound. (Note: Specific kinases not publicly disclosed)

In Vivo Efficacy

This compound has shown significant anti-tumor activity in in vivo xenograft models of HER2 exon 20 insertion-driven cancers. Oral administration of this compound led to pronounced tumor regressions in these models.[3]

| Model Type | Cancer Type | HER2 Mutation | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Xenograft | NSCLC | YVMA | Oral, daily | Significant tumor regression | [3] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.

Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

-

HER2 exon 20 insertion-positive cell line (e.g., NCI-H2170)

-

Wild-type EGFR expressing cell line (e.g., A431)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for a Cell Proliferation Assay.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

-

HER2 exon 20 insertion-positive cancer cells (e.g., NCI-H2170)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally to the respective groups at a predetermined dose and schedule (e.g., once daily).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Figure 3: Workflow for an In Vivo Xenograft Study.

Conclusion

This compound is a promising, highly potent, and selective covalent inhibitor of HER2 exon 20 insertion mutations. Its excellent preclinical profile, characterized by strong in vitro and in vivo activity and a favorable selectivity against wild-type EGFR, suggests its potential as a valuable therapeutic agent for patients with tumors harboring these challenging mutations. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar targeted therapies.

References

BI-1622: A Technical Guide to a Potent and Selective Covalent HER2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase frequently implicated in the development of various cancers. This technical guide provides an in-depth overview of the core properties of this compound, with a focus on its mechanism of action, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization. This compound is an ATP-competitive inhibitor that covalently binds to the kinase domain of HER2.[1] It is particularly effective against HER2 exon 20 insertion mutations, which are often resistant to other therapies, while notably sparing wild-type epidermal growth factor receptor (EGFR), thereby promising a wider therapeutic window and reduced EGFR-related toxicities.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| HER2WT | Biochemical Assay | 7.8 | [2] |

| HER2YVMA | Biochemical Assay | 7.1 | [2] |

| EGFRWT | Biochemical Assay | <5.3 | [2] |

| NCI-H2170 (HER2YVMA) | Cell Proliferation | 36 | [1] |

| A431 (EGFRWT) | Cell Proliferation | >2000 | [1] |

| Ba/F3 HER2YVMA | Cell Proliferation | 5 | [2] |

| Ba/F3 HER2YVMA, S783C | Cell Proliferation | 48 | [2] |

| Ba/F3 EGFRWT | Cell Proliferation | 1010 | [2] |

| Ba/F3 EGFRC775S | Cell Proliferation | 23 | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Dosing | Reference |

| Tumor Growth Inhibition (TGI) | Mouse | 73% | 100 mg/kg, p.o., twice daily | [2] |

| Bioavailability | Mouse | Good to Moderate | 10, 100 mg/kg, p.o. | [2] |

| Clearance | Mouse | Moderate | 1 mg/kg, i.v. | [2] |

| Volume of Distribution | Mouse | Moderate | 1 mg/kg, i.v. | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of HER2.[1] Its covalent binding mechanism leads to irreversible inhibition of the receptor's kinase activity. This, in turn, blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MEK/ERK pathways.[1] The high selectivity of this compound for HER2 over wild-type EGFR is a key characteristic, suggesting a reduced potential for EGFR-mediated side effects commonly observed with less selective tyrosine kinase inhibitors.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Assay (Representative Protocol)

This assay is designed to determine the direct inhibitory activity of this compound on the kinase activity of purified HER2 and EGFR enzymes.

-

Reagents and Materials:

-

Purified recombinant human HER2 and EGFR kinase domains.

-

ATP (Adenosine triphosphate).

-

A suitable peptide substrate for the kinase (e.g., a poly-Glu-Tyr polymer).

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

This compound, serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

-

384-well assay plates.

-

-

Procedure:

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase enzyme solution (e.g., 15 ng of HER2) to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for the respective enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Proliferation Assay

This assay assesses the ability of this compound to inhibit the growth of cancer cell lines that are dependent on HER2 signaling.

-

Cell Lines and Culture Conditions:

-

NCI-H2170 (human lung adenocarcinoma, HER2 exon 20 insertion YVMA).

-

A431 (human epidermoid carcinoma, wild-type EGFR).

-

Ba/F3 cells engineered to express various HER2 or EGFR mutants.

-

Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

-

Procedure:

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 to 96 hours.

-

Assess cell viability using a suitable reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Measure the luminescence using a microplate reader.

-

Normalize the data to the vehicle-treated control wells and calculate the IC50 values by non-linear regression analysis.

-

In Vivo Xenograft Studies (Representative Protocol)

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Models:

-

Female athymic nude mice (6-8 weeks old).

-

Tumors are established by subcutaneous injection of a suspension of cancer cells (e.g., NCI-H2170 or PC-9 cells engineered to express HER2YVMA) into the flank of the mice.

-

-

Procedure:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., Natrosol) and administered orally (p.o.) at specified doses (e.g., 100 mg/kg) and schedules (e.g., twice daily). The control group receives the vehicle only.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated. TGI (%) = (1 - (mean tumor volume of treated group at end of study - mean tumor volume of treated group at start of study) / (mean tumor volume of control group at end of study - mean tumor volume of control group at start of study)) x 100.

-

For pharmacokinetic studies, blood samples are collected at various time points after a single intravenous (i.v.) or oral (p.o.) dose of this compound. Plasma concentrations of the compound are determined by LC-MS/MS to calculate parameters such as clearance, volume of distribution, and bioavailability.

-

Experimental Workflow

The following diagram illustrates the typical workflow for the preclinical evaluation of a covalent inhibitor like this compound.

Conclusion

This compound is a highly promising covalent inhibitor of HER2 with potent activity against clinically relevant exon 20 insertion mutations and excellent selectivity over wild-type EGFR. Its favorable in vitro and in vivo profiles, as detailed in this guide, underscore its potential as a therapeutic agent for HER2-driven cancers. The experimental protocols provided offer a framework for the continued investigation and development of this and similar targeted therapies.

References

An In-depth Technical Guide to the ATP-Competitive Binding of BI-1622

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1622 is a potent, orally bioavailable, and highly selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the ATP-competitive binding mechanism of this compound to the HER2 kinase domain. It includes a compilation of quantitative binding data, detailed experimental protocols for the characterization of its inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of HER2-targeted therapies.

Introduction

The ErbB family of receptor tyrosine kinases, which includes HER2 (also known as ErbB2), plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of HER2 signaling, often through gene amplification or mutation, is a key driver in several malignancies, most notably in a subset of breast and gastric cancers. This compound has emerged as a promising therapeutic agent that specifically targets HER2. It is characterized as an ATP-competitive, covalent inhibitor that shows remarkable selectivity for HER2, particularly against exon 20 insertion mutants, while sparing wild-type Epidermal Growth Factor Receptor (EGFR).[1] This high selectivity is anticipated to result in a more favorable safety profile by avoiding EGFR-related toxicities.[1]

Mechanism of Action: ATP-Competitive and Covalent Inhibition

This compound exerts its inhibitory effect on the HER2 kinase domain through a dual mechanism:

-

ATP-Competitive Binding: this compound binds to the ATP-binding pocket of the HER2 kinase domain, directly competing with the endogenous ATP substrate. This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the initiation of downstream signaling cascades.

-

Covalent Modification: In addition to its competitive binding, this compound forms a stable, covalent bond with a specific amino acid residue within the ATP-binding site of the HER2 kinase. This irreversible interaction leads to a sustained and potent inhibition of the enzyme's catalytic activity. While the precise residue has not been explicitly disclosed in the reviewed literature, covalent inhibitors of this class typically target a cysteine residue within the kinase domain.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HER2 and EGFR Variants

| Target | Assay Type | IC50 (nM) | Reference |

| HER2 (Wild-Type) | Biochemical Assay | 7.8 | [2] |

| HER2 (YVMA insertion) | Biochemical Assay | 7.1 | [2] |

| EGFR (Wild-Type) | Biochemical Assay | <5.3 | [2] |

| NCI-H2170 (HER2 YVMA) | Cell Proliferation Assay | 36 | [1] |

| A431 (EGFR Wild-Type) | Cell Proliferation Assay | >2000 | [1] |

| Ba/F3 (HER2 YVMA) | Cell Proliferation Assay | 5 | [2] |

| Ba/F3 (HER2 YVMA, S783C) | Cell Proliferation Assay | 48 | [2] |

| Ba/F3 (EGFR Wild-Type) | Cell Proliferation Assay | 1010 | [2] |

| Ba/F3 (EGFR C775S) | Cell Proliferation Assay | 23 | [2] |

Table 2: Kinase Selectivity Profile of this compound

In a broad kinase screen of 397 kinases, this compound demonstrated excellent selectivity. At a concentration of 1 µM, only four kinases showed greater than 80% inhibition.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

ATP-Competitive Binding Assessment: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of an inhibitor to a kinase.

Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase tracer from the kinase by a test compound. The kinase is tagged (e.g., with GST or His) and is detected by a europium-labeled anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Purified HER2 kinase (GST- or His-tagged)

-

LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)

-

Kinase Tracer (appropriate for HER2)

-

This compound (or other test inhibitor)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of the HER2 kinase and Eu-anti-Tag antibody in kinase buffer.

-

Prepare a 2X solution of the kinase tracer in kinase buffer.

-

Prepare a serial dilution of this compound at 4X the final desired concentrations in kinase buffer containing the appropriate percentage of DMSO.

-

-

Assay Assembly (in a 384-well plate):

-

Add 5 µL of the 4X this compound serial dilution to the appropriate wells.

-

Add 5 µL of the 2X kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells.

-

The final reaction volume is 15 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Covalent Inhibition Characterization: Intact Protein Mass Spectrometry

This protocol outlines a method to confirm the covalent binding of an inhibitor to its target protein.

Principle: The formation of a covalent adduct between the inhibitor and the protein results in a specific mass increase in the protein, which can be detected by mass spectrometry.

Materials:

-

Purified HER2 kinase

-

This compound

-

Incubation buffer (e.g., PBS or HEPES)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Incubation:

-

Incubate a solution of purified HER2 kinase with an excess of this compound at a controlled temperature (e.g., 37°C) for a defined period.

-

Include a control sample of HER2 kinase incubated with the vehicle (e.g., DMSO).

-

-

Sample Preparation:

-

Desalt the samples to remove excess inhibitor and buffer components.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using an LC-MS system.

-

Acquire the mass spectra of the intact protein.

-

-

Data Analysis:

-

Deconvolute the mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.

-

A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

-

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by HER2. This compound, by inhibiting the kinase activity of HER2, blocks the activation of these pathways.

Caption: HER2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a logical workflow for the preclinical characterization of a kinase inhibitor like this compound.

Caption: A typical workflow for the characterization of a kinase inhibitor.

Conclusion

This compound is a highly potent and selective ATP-competitive, covalent inhibitor of HER2. Its mechanism of action, involving both direct competition with ATP and irreversible binding to the kinase domain, results in a durable suppression of HER2-mediated signaling pathways. The quantitative data presented in this guide highlight its impressive potency against HER2, including clinically relevant exon 20 insertion mutants, and its favorable selectivity profile over wild-type EGFR. The detailed experimental protocols and workflow visualizations provide a practical framework for the further investigation and development of this compound and other similar targeted therapies. This comprehensive technical guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the development of novel HER2 inhibitors.

References

BI-1622: A Deep Dive into its Selectivity for HER2 over EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of BI-1622, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with a particular focus on its selectivity over the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of targeted cancer therapies.

Executive Summary

This compound is an orally bioavailable, ATP-competitive, and covalent inhibitor of the HER2 kinase domain.[1] It demonstrates remarkable selectivity for HER2, including clinically relevant exon 20 insertion mutations, while exhibiting a significant sparing effect on wild-type (WT) EGFR.[1][2] This high degree of selectivity is a critical attribute, as it suggests a wider therapeutic window and a potentially reduced side-effect profile, particularly concerning the EGFR-mediated toxicities commonly associated with less selective tyrosine kinase inhibitors (TKIs). This guide will delve into the quantitative data supporting this selectivity, the experimental methodologies used for its characterization, and the underlying signaling pathways affected by this compound.

Quantitative Selectivity Data

The selectivity of this compound for HER2 over EGFR has been quantified through various in vitro assays, including biochemical enzyme assays and cell-based proliferation assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating the preferential activity of this compound against HER2.

Table 1: Biochemical IC50 Values of this compound

| Target | IC50 (nM) |

| HER2 (WT) | 7.8[3] |

| HER2 (YVMA Exon 20 Insertion) | 7.1[3] |

| EGFR (WT) | <5.3[3] |

Table 2: Cellular IC50 Values of this compound in Ba/F3 Cells

| Cell Line Expressing | IC50 (nM) |

| HER2 (YVMA Exon 20 Insertion) | 5[3] |

| HER2 (YVMA, S783C) | 48[3] |

| EGFR (WT) | 1010[3] |

| EGFR (C775S) | 23[3] |

Table 3: Cellular IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Relevant Genotype | IC50 (nM) | |---|---| | NCI-H2170 | HER2 YVMA Exon 20 Insertion | 36[1] | | A431 | EGFR WT | >2000[1] |

These data clearly illustrate that this compound is significantly more potent against HER2, particularly the oncogenic exon 20 insertion mutant, than against wild-type EGFR in cellular contexts. The greater than 25-fold selectivity over EGFR is a key characteristic of this compound.[3][4]

Mechanism of Action and Signaling Pathways

This compound functions as a covalent, ATP-competitive inhibitor of the HER2 kinase domain.[1] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of HER2, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation and survival. The primary signaling pathways inhibited by this compound include the PI3K/Akt and MEK/ERK pathways.[1]

Below are diagrams illustrating the HER2 signaling pathway and the mechanism of inhibition by this compound, as well as the experimental workflow for assessing its activity.

Caption: HER2 Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

While the precise, detailed experimental protocols for this compound are proprietary, this section provides representative methodologies for the key experiments cited, based on standard practices in the field for characterizing kinase inhibitors.

Biochemical Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the in vitro inhibitory activity of this compound against recombinant HER2 and EGFR kinases.

Materials:

-

Recombinant human HER2 and EGFR kinase domains

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and this compound (or DMSO for control) in kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (Representative Protocol)

Objective: To determine the effect of this compound on the proliferation of HER2-dependent and EGFR-dependent cancer cell lines.

Materials:

-

NCI-H2170 (HER2-mutant) and A431 (EGFR WT) cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound (or DMSO for control).

-

Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of HER2 Signaling (Representative Protocol)

Objective: To assess the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.

Materials:

-

NCI-H2170 cells

-

This compound (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pHER2 (Tyr1221/1222), anti-HER2, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Seed NCI-H2170 cells and grow until they reach approximately 80% confluency.

-

Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a highly potent and selective covalent inhibitor of HER2, with a particularly strong activity against oncogenic HER2 exon 20 insertion mutations. Its significant selectivity over wild-type EGFR, as demonstrated by both biochemical and cellular assays, positions it as a promising therapeutic candidate with the potential for a favorable safety profile. The detailed experimental approaches outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation HER2-targeted therapies. The continued development of such selective inhibitors is a critical step forward in providing more effective and less toxic treatment options for patients with HER2-driven cancers.

References

The Role of BI-1622 in Preclinical NSCLC Treatment Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) exon 20 insertion mutations represents a significant clinical challenge, as these tumors are often resistant to conventional tyrosine kinase inhibitors (TKIs). This technical guide delves into the preclinical profile of BI-1622, a potent, selective, and orally bioavailable covalent inhibitor of HER2. Developed to address the therapeutic gap in this patient population, this compound has demonstrated significant anti-tumor efficacy in preclinical models by selectively targeting HER2 exon 20 mutants while sparing wild-type epidermal growth factor receptor (EGFR), thereby promising a wider therapeutic window and reduced EGFR-mediated toxicities. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies for key preclinical studies, and a visual representation of the targeted signaling pathway.

Introduction

The human epidermal growth factor receptor 2 (HER2) is a member of the ERBB family of receptor tyrosine kinases.[1] Oncogenic mutations in the ERBB2 gene, particularly insertions in exon 20, are identified in approximately 2-4% of patients with NSCLC and are associated with a poor prognosis.[2][3] Existing TKIs often lack the required selectivity and potency against these specific mutations or are limited by dose-limiting toxicities due to off-target effects on wild-type EGFR.[2] this compound emerged from discovery efforts to identify covalent TKIs with high selectivity for HER2 exon 20 mutants over wild-type EGFR.[2][4] This guide synthesizes the preclinical data that establishes this compound as a critical research tool and a precursor to clinically investigated next-generation inhibitors for HER2-driven NSCLC.

Mechanism of Action

This compound is an ATP-competitive, covalent inhibitor that irreversibly binds to the kinase domain of HER2.[1] Its mechanism is characterized by a high degree of selectivity for HER2 over wild-type EGFR, which is a key differentiator from pan-ERBB inhibitors.[1][2][5] This selectivity is expected to mitigate common EGFR-related toxicities, such as skin rash and diarrhea.[1] In vitro kinase assays have shown that this compound has a very selective profile, inhibiting only 4 out of 397 kinases by more than 80% at a 1 µM concentration.[1]

Signaling Pathway

This compound inhibits the autophosphorylation of HER2, which in turn blocks downstream signaling through the MAPK and PI3K pathways. This disruption of oncogenic signaling leads to decreased cell proliferation and survival in HER2-dependent cancer cells. A key indicator of target engagement is the dose-dependent reduction in phosphorylated HER2 (pHER2) and phosphorylated ERK (pERK), as well as a decrease in the mRNA levels of DUSP6, a downstream target of the MAPK pathway.[6][7]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Mutation/Status | IC50 (nM) | Reference |

| HER2 (Biochemical Assay) | Wild-Type | 7 | [6][8][9] |

| Ba/F3 - HER2YVMA | Exon 20 Insertion | 5 | [7] |

| Ba/F3 - EGFRWT | Wild-Type | 1010 | [7] |

| NCI-H2170 | HER2YVMA | 36 | [1] |

| A431 | EGFRWT-driven | > 2000 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Mutation | Dosing | Outcome | Reference |

| PC-9 | HER2YVMA | 10 mg/kg b.i.d. p.o. (42 days) | Tumor Regression | [5] |

| NCI-H2170 | HER2YVMA | 100 mg/kg b.i.d. p.o. (12 days) | 73% Tumor Growth Inhibition (TGI) | [5][6][7] |

| CTG-2543 (PDX) | HER2YVMA | 100 mg/kg b.i.d. p.o. (25 days) | Tumor Regression | [4][5] |

| ST-1307 (PDX) | HER2YVMA | 100 mg/kg b.i.d. p.o. (40 days) | Tumor Regression | [4][5] |

b.i.d.: twice daily; p.o.: orally; PDX: Patient-Derived Xenograft

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Dosing | Reference |

| Clearance | Moderate | 1 mg/kg IV | [6][7] |

| Volume of Distribution | Moderate | 1 mg/kg IV | [6][7] |

| Bioavailability | Good to Moderate (up to 68%) | 10 and 100 mg/kg Oral | [6] |

Experimental Protocols

Detailed, step-by-step protocols for the specific studies on this compound are proprietary. However, this section outlines the standard methodologies for the key experiments conducted.

In Vitro Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: NSCLC cell lines (e.g., NCI-H2170) and control cell lines (e.g., A431) are cultured in appropriate media and conditions.

-

Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density.

-

Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 72 to 96 hours to allow for cell proliferation and drug effect.

-

Viability Assessment: A cell viability reagent (e.g., resazurin-based or ATP-based) is added to each well.

-

Data Acquisition: The signal (fluorescence, luminescence, or absorbance) is measured using a plate reader.

-

Analysis: The data is normalized to controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

Western Blotting for Phospho-Protein Analysis

This technique is used to detect and quantify changes in protein phosphorylation, providing direct evidence of target engagement.

Methodology:

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.

-

Lysis: Cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for pHER2, pERK, total HER2, total ERK, and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: The membrane is incubated with a conjugated secondary antibody, and the signal is detected via chemiluminescence or fluorescence.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: Human NSCLC cells (e.g., PC-9 HER2YVMA) or patient-derived tumor fragments are implanted subcutaneously.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally, typically twice daily (b.i.d.), at specified doses. The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Efficacy Analysis: Tumor Growth Inhibition (TGI) is calculated. In cases of tumor shrinkage, regression is reported.

Conclusion and Future Directions

The preclinical data for this compound strongly support its profile as a potent and highly selective inhibitor of HER2 exon 20 insertion mutations, a challenging driver in NSCLC.[2][5] Its efficacy in various in vitro and in vivo models, coupled with a favorable pharmacokinetic profile and a large therapeutic window due to its EGFR wild-type sparing, established it as a significant tool for research.[1][4][5] While this compound itself was not advanced into clinical development, it served as a crucial probe compound.[3][10] The insights gained from the preclinical characterization of this compound have paved the way for the development of optimized clinical candidates, such as zongertinib (BI 1810631), which are designed to provide a well-tolerated and specific therapy for patients with HER2-mutant NSCLC and other HER2-driven malignancies.[3][10] Further research can leverage this compound to explore mechanisms of resistance and to identify effective combination therapies for this specific subset of NSCLC.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling PMID: 35883003 | MedChemExpress [medchemexpress.eu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]

- 5. Portico [access.portico.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]

- 8. abmole.com [abmole.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

BI-1622: A Deep Dive into Downstream Signaling Effects for Cancer Researchers

An In-depth Technical Guide on the Mechanism of Action of a Potent and Selective HER2 Inhibitor

This technical guide provides a comprehensive overview of the downstream signaling effects of BI-1622, a novel, orally bioavailable, and covalent inhibitor of the human epidermal growth factor receptor 2 (HER2). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies for assessing its activity, and visualizes its mechanism of action within the intricate network of cellular signaling.

This compound demonstrates high potency and selectivity for HER2, particularly against oncogenic HER2 exon 20 insertion mutations, while sparing wild-type epidermal growth factor receptor (EGFR). This targeted approach is crucial for minimizing EGFR-related toxicities often associated with less selective tyrosine kinase inhibitors. The primary mechanism of this compound involves the inhibition of the HER2 kinase domain, leading to the suppression of key downstream signaling pathways that drive tumor cell proliferation and survival.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, offering a clear comparison of its activity across different cellular contexts.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Target | IC50 (nM) |

| Ba/F3 | HER2YVMA | 5 |

| Ba/F3 | HER2YVMA, S783C | 48 |

| Ba/F3 | EGFRWT | 1010 |

| Ba/F3 | EGFRC775S | 23 |

| NCI-H2170 | HER2YVMA | 36 |

| A431 | EGFRWT | > 2000 |

Data sourced from MedChemExpress and opnme.com technical datasheets.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| HER2WT | 7.8 |

| HER2YVMA | 7.1 |

| EGFRWT | <5.3 |

Data sourced from MedChemExpress technical datasheet.

Table 3: In Vivo Antitumor Activity of this compound

| Parameter | Value | Conditions |

| Tumor Growth Inhibition (TGI) | 73% | 0-100 mg/kg, orally, twice daily |

Data sourced from MedChemExpress technical datasheet.[1]

Core Signaling Pathways Modulated by this compound

Constitutive activation of HER2, often through mutations like the exon 20 YVMA insertion, leads to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. This compound effectively abrogates these signals, resulting in reduced cell proliferation and survival.

HER2 Signaling Cascade and this compound's Point of Intervention

The following diagram illustrates the canonical HER2 signaling pathway and highlights the inhibitory action of this compound.

Caption: this compound inhibits HER2 kinase activity, blocking PI3K/Akt and MEK/ERK pathways.

Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and ERK (pERK).[1] Furthermore, a corresponding decrease in the messenger RNA (mRNA) levels of DUSP6, a phosphatase that negatively regulates ERK signaling, has been observed.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the downstream signaling effects of inhibitors like this compound.

Western Blotting for Phosphorylated HER2 and ERK

This protocol outlines the detection of phosphorylated (activated) forms of HER2 and ERK in cell lysates following treatment with this compound.

1. Cell Lysis and Protein Extraction:

- Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

- Wash cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

- Normalize protein concentrations for all samples with lysis buffer.

- Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against pHER2 and pERK overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Visualize the protein bands using a chemiluminescence imaging system.

- To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total HER2, total ERK, and a housekeeping protein like GAPDH or β-actin.

Cell Proliferation Assay (MTS-based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of this compound in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

- Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

- Incubate the plate for 72-96 hours.

3. MTS Reagent Addition and Incubation:

- Add 20 µL of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

4. Absorbance Measurement:

- Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

- Subtract the background absorbance (no-cell control) from all other readings.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Real-Time Quantitative PCR (RT-qPCR) for DUSP6 Gene Expression

This protocol is for quantifying the changes in DUSP6 mRNA levels in response to this compound treatment.

1. RNA Extraction:

- Treat cells with this compound as described for the Western blot protocol.

- Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

- Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. qPCR Reaction:

- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for DUSP6 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

- Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for DUSP6 and the reference gene in both treated and untreated samples.

- Calculate the relative expression of DUSP6 using the ΔΔCt method.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

1. Cell Implantation:

- Harvest cancer cells (e.g., NCI-H2170) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.

- Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).

2. Tumor Growth and Randomization:

- Monitor the mice for tumor growth.

- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

- Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 100 mg/kg, twice daily).

- Administer the vehicle control to the control group.

4. Monitoring and Endpoint:

- Measure tumor volume and body weight regularly (e.g., twice a week).

- Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

5. Data Analysis:

- Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

- Analyze the statistical significance of the differences in tumor volume between the groups.

This technical guide provides a foundational understanding of the downstream signaling effects of this compound. The compiled data and detailed methodologies serve as a valuable resource for researchers investigating novel targeted therapies for HER2-driven cancers.

References

BI-1622: A Preclinical Data Compendium for a Novel HER2 Exon 20 Insertion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for BI-1622, a potent and selective covalent inhibitor of HER2 with significant activity against exon 20 insertion mutations. The following sections detail the molecule's mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic profile, supported by structured data tables, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

In Vitro Efficacy

This compound demonstrates potent and selective inhibition of HER2, particularly against the YVMA insertion mutant commonly found in non-small cell lung cancer (NSCLC).[1]

| Cell Line | Genotype | IC50 (nM) |

| NCI-H2170 | HER2 YVMA | 36[1] |

| Ba/F3 | HER2 YVMA | 5 |

| Ba/F3 | HER2 YVMA, S783C | 48 |

| Ba/F3 | EGFR WT | 1010 |

| Ba/F3 | EGFR C775S | 23 |

| A431 | EGFR WT driven | > 2,000[1] |

Experimental Protocol: Cell Proliferation Assay

Cell proliferation was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 384-well plates and treated with a serial dilution of this compound or vehicle control for 72 hours.[2] Following incubation, CellTiter-Glo® reagent was added, and luminescence was measured to determine cell viability. IC50 values were calculated from the resulting dose-response curves.

In Vivo Efficacy

This compound exhibits significant anti-tumor activity in xenograft models of HER2 exon 20 insertion-driven cancers.

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Outcome |

| NCI-H2170 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | - | Tumor growth inhibition[3] |

| PC-9 (HER2 YVMA) | 0-100 mg/kg p.o. b.i.d. | 73%[4] | Dose-dependent tumor growth inhibition |

| CTG-2543 (HER2 YVMA PDX) | 100 mg/kg p.o. b.i.d. | - | Tumor regression[3] |

| ST-1307 (HER2 YVMA PDX) | 100 mg/kg p.o. b.i.d. | - | Tumor regression[3] |

Experimental Protocol: Xenograft Studies

Female nude mice were subcutaneously inoculated with cancer cells (e.g., NCI-H2170 HER2 YVMA). When tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was administered orally at the indicated doses and schedules. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised for further analysis.

Mechanism of Action & Selectivity

This compound is an ATP-competitive, covalent inhibitor that targets the kinase domain of HER2.[1] It demonstrates high selectivity for HER2 over wild-type EGFR, which is expected to minimize EGFR-related toxicities.[1] In a panel of 397 kinases, this compound inhibited only four kinases by more than 80% at a concentration of 1 µM.[1]

Experimental Protocol: Western Blotting

To assess the inhibition of HER2 signaling, cancer cells (e.g., NCI-H2170 HER2 YVMA, PC-9 HER2 YVMA) were treated with varying concentrations of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated HER2 (pHER2) and phosphorylated ERK (pERK), followed by secondary antibodies. Protein bands were visualized to assess the dose-dependent decrease in phosphorylation.[4]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has moderate clearance and a moderate volume of distribution, with good to moderate oral bioavailability.[4]

| Route of Administration | Dose | Bioavailability |

| Intravenous (i.v.) | 1 mg/kg | - |

| Oral (p.o.) | 10 mg/kg | Good to Moderate |

| Oral (p.o.) | 100 mg/kg | Good to Moderate |

Experimental Protocol: Murine Pharmacokinetic Study

This compound was administered to mice via intravenous and oral routes at the specified doses. Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters, including clearance, volume of distribution, and bioavailability, were calculated from the plasma concentration-time data.

Visualizations

References

- 1. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

BI-1622: A Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-1622 is a potent and selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase frequently overexpressed in various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed summaries of its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile are presented. Furthermore, this guide includes representative experimental protocols and visualizations of the targeted signaling pathway to facilitate further research and development of this compound.

Chemical Structure and Properties

This compound is identified by the CAS number 2681392-19-6. Its chemical formula is C₂₆H₂₄N₁₀O₂, with a molecular weight of 508.53 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2681392-19-6 | [1] |

| Molecular Formula | C₂₆H₂₄N₁₀O₂ | MedChemExpress |

| Molecular Weight | 508.53 g/mol | MedChemExpress |

| Appearance | A crystalline solid | |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound is an ATP-competitive covalent inhibitor of the HER2 kinase domain.[2] By binding to the ATP-binding pocket of HER2, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2] Notably, this compound demonstrates high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile by minimizing EGFR-related toxicities.[2]

The inhibition of HER2 by this compound leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and downstream signaling molecules such as ERK (pERK).[3] This disruption of the HER2 signaling cascade ultimately inhibits tumor growth.

Biological Activity

In Vitro Activity

This compound has demonstrated potent inhibitory activity against various HER2-dependent cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Target | IC₅₀ (nM) | Reference |

| NCI-H2170 HER2YVMA | HER2 (exon 20 insertion) | 36 | [2] |

| A431 | EGFR wild-type | > 2,000 | [2] |

| HER2-dependent cell lines | HER2 | Potent inhibition | [3] |

In Vivo Activity

Preclinical studies in xenograft mouse models have shown that this compound exhibits significant anti-tumor efficacy when administered orally.

Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound in Mice

| Parameter | Value | Conditions | Reference |

| Bioavailability | Good to moderate | 10 and 100 mg/kg, oral | [3] |

| Clearance | Moderate | 1 mg/kg, IV | [3] |

| Volume of Distribution | Moderate | 1 mg/kg, IV | [3] |

| Tumor Growth Inhibition (TGI) | 73% | 100 mg/kg, twice daily, oral in NCI-H2170 HER2YVMA model | [3] |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Proliferation Assay

This protocol describes a method to determine the IC₅₀ of this compound in HER2-dependent cancer cell lines.

Materials:

-

HER2-dependent cancer cell line (e.g., NCI-H2170 HER2YVMA)

-

Complete cell culture medium

-

96-well clear or white-walled microplates

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

HER2-positive cancer cells (e.g., NCI-H2170 HER2YVMA)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.

-

Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as western blotting for pHER2 and pERK levels.

Conclusion

This compound is a promising, potent, and selective HER2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its oral bioavailability and selectivity profile make it an attractive candidate for further development in the treatment of HER2-driven cancers. The information and protocols provided in this guide are intended to support the research community in further exploring the therapeutic potential of this compound.

References

Investigating Novel Targets of BI-1622: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with a primary focus on treating cancers driven by HER2 exon 20 insertion mutations.[1][2][3] Its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR) promises a wider therapeutic window and reduced EGFR-related toxicities.[1][3] While the on-target activity of this compound against HER2 is well-documented, a comprehensive understanding of its full kinase selectivity profile is crucial for anticipating potential off-target effects, identifying novel therapeutic applications, and developing rational combination therapies. This technical guide provides an in-depth analysis of the known and potential novel targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation

On-Target and EGFR Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, HER2, including a common exon 20 insertion mutant (YVMA), and its selectivity against wild-type EGFR.

| Target | Cell Line | IC50 (nM) | Reference |

| HER2 (YVMA) | NCI-H2170 | 36 | [1] |

| HER2 (YVMA) | Ba/F3 | 5 | [2] |

| HER2 (YVMA, S783C) | Ba/F3 | 48 | [2] |

| EGFR (WT) | A431 | > 2000 | [1] |

| EGFR (WT) | Ba/F3 | 1010 | [2] |

| EGFR (C775S) | Ba/F3 | 23 | [2] |

Kinase Selectivity Profile of this compound

This compound has been profiled against a broad panel of kinases to determine its selectivity. A kinome scan revealed that at a concentration of 1 µM, only 4 out of 397 kinases showed greater than 80% inhibition.[1] While the complete dataset from the primary publication's supplementary materials is not publicly available, a related compound, BI-4142, which shares a similar core structure, was shown to inhibit HER4, BMX, RAF1, BTK, and RIPK3 by more than 80% at 1 µM.[3] Further investigation into the specific off-target profile of this compound is warranted to confirm these and identify other potential novel targets.

| Potential Novel Target | Family | % Inhibition @ 1µM (BI-4142) | Putative Function |

| HER4 (ERBB4) | Receptor Tyrosine Kinase | >80% | Cell proliferation, differentiation |

| BMX | Tec Family Kinase | >80% | Signal transduction, cell survival |

| RAF1 (c-Raf) | Raf Family Kinase | >80% | MAPK/ERK signaling pathway |

| BTK | Tec Family Kinase | >80% | B-cell development and activation |

| RIPK3 | RIP Kinase Family | >80% | Necroptosis, inflammation |

Experimental Protocols

Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines a competitive binding assay to determine the interaction of this compound with a large panel of kinases.

Objective: To identify the on- and off-target kinase interactions of this compound.

Materials:

-

This compound

-

DNA-tagged kinases (KINOMEscan™ panel)

-

Immobilized, active-site directed ligand

-

Assay buffer

-

Wash buffer

-

Quantitative PCR (qPCR) reagents

Procedure:

-

Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a unique DNA tag.

-

Competition Assay: The DNA-tagged kinases are incubated with an immobilized, active-site directed ligand in the presence of a single high concentration of this compound (e.g., 1 µM).

-

Washing: Unbound kinases are washed away.

-

Elution and Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using qPCR.

-

Data Analysis: The amount of kinase bound in the presence of this compound is compared to a DMSO control. A lower amount of bound kinase indicates that this compound is competing for the active site. Results are typically expressed as a percentage of the DMSO control.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H2170, A431)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Human cancer cells (e.g., NCI-H2170)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

-

Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

Data Analysis: Compare the tumor growth in the this compound-treated group to the control group to determine the anti-tumor efficacy.

Mandatory Visualization